molecular formula C11H11N3O B1611357 6-(2-Methoxyphenyl)pyridazin-3-amine CAS No. 342047-16-9

6-(2-Methoxyphenyl)pyridazin-3-amine

Cat. No.: B1611357
CAS No.: 342047-16-9
M. Wt: 201.22 g/mol
InChI Key: AEMDGBIXUSXENH-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used as core scaffolds in medicinal chemistry. This compound features a pyridazine ring substituted with a 2-methoxyphenyl group at the 6-position and an amino group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenyl)pyridazin-3-amine can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility, broad substrate scope, and simple, metal-free, and neutral reaction conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyphenyl)pyridazin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The amino group at the 3-position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

6-(2-Methoxyphenyl)pyridazin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a similar core structure but without the 2-methoxyphenyl and amino substitutions.

    Pyridazinone: A derivative with a keto group at the 3-position instead of an amino group.

    6-Phenylpyridazin-3-amine: Similar structure but with a phenyl group instead of a 2-methoxyphenyl group.

Uniqueness

6-(2-Methoxyphenyl)pyridazin-3-amine is unique due to the presence of the 2-methoxyphenyl group, which imparts distinct pharmacological properties and enhances its bioactivity compared to other pyridazine derivatives .

Properties

IUPAC Name

6-(2-methoxyphenyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-7-11(12)14-13-9/h2-7H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMDGBIXUSXENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573338
Record name 6-(2-Methoxyphenyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342047-16-9
Record name 6-(2-Methoxyphenyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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